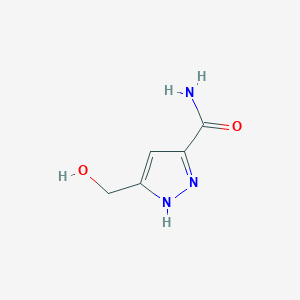

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-5(10)4-1-3(2-9)7-8-4/h1,9H,2H2,(H2,6,10)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXZTVDTCUVFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653361 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-83-5 | |

| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis from Diethyl 1H-pyrazole-3,5-dicarboxylate

A detailed preparation method is described in a Chinese patent (CN105646355A), which, although focused on a methylated analog, provides a closely related synthetic route adaptable for 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide. The key steps are as follows:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate via iodomethane and potassium carbonate in acetone | Stirring, heating to complete reaction |

| 2 | Hydrolysis of one ester group to carboxylic acid using KOH in methanol at 0°C to room temperature overnight | KOH concentration ~3.0 mol/L preferred |

| 3 | Conversion of carboxylic acid to acid chloride using thionyl chloride (SOCl2) in solution, heating around 70-85°C for 16 hours | SOCl2 concentration ~3.74 mol/L; solvent removal and toluene azeotrope |

| 4 | Amidation by reaction of acid chloride with ammonia in tetrahydrofuran (THF) at 0-5°C for 8 hours | Ammonia in THF used in 7 equivalents |

| 5 | Reduction of cyano or ester groups to hydroxymethyl using lithium borohydride (LiBH4) in THF/methanol at 20-25°C | LiBH4 added portionwise for complete reaction |

This sequence leads to the formation of 3-(hydroxymethyl)-1-methyl-pyrazole-5-carboxamide analogs. By modifying the methyl substituent on nitrogen to hydrogen, the method can be adapted for 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide synthesis.

Amidation of Pyrazole-3-carboxylic Acid or Acid Chloride with Ammonia or Amines

A classical approach to prepare pyrazole carboxamides involves direct amidation of pyrazole-3-carboxylic acid or its acid chloride derivative with ammonia or amine reagents:

| Method | Description | Conditions | Yield/Notes |

|---|---|---|---|

| Method A | Reflux of pyrazole-3-carboxylic acid with ammonia or amines in benzene or toluene with catalytic sulfuric acid | 4-24 hours reflux | Products precipitate upon cooling; yields up to 85% reported for related derivatives |

| Method B | Reaction of pyrazole-3-carboxylic acid chloride with ammonia or amines in benzene or toluene with catalytic pyridine | 4-16 hours reflux | Acidification and recrystallization yield pure carboxamides |

This method is versatile for preparing various pyrazole-3-carboxamide derivatives, including hydroxymethyl-substituted analogs if the hydroxymethyl group is introduced prior or post amidation.

Coupling Reactions Using Carbodiimide-Mediated Amidation

Recent synthetic work on pyrazole-3-carboxamide derivatives employs carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids for amidation under mild conditions:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of 4-nitro-1H-pyrazole-3-carboxylic acid with EDCI and HOBt in anhydrous DMF | Room temperature, 24 hours stirring | Formation of activated ester intermediate |

| 2 | Reaction with ammonia or amine nucleophiles to form carboxamide | Followed by precipitation in ice water | High purity product after recrystallization |

| 3 | Optional reduction of nitro group to amino group using hydrazine hydrate with FeO(OH)/C catalyst | Vacuum distillation to isolate product | Yields around 60-65% |

This method allows selective functionalization and is suitable for preparing substituted pyrazole carboxamides with hydroxymethyl groups introduced via prior steps or side chain modifications.

Summary Table of Preparation Approaches

| Preparation Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step ester hydrolysis, acid chloride formation, amidation, reduction | Diethyl 1H-pyrazole-3,5-dicarboxylate | K2CO3, iodomethane, KOH, SOCl2, NH3, LiBH4 | Methylation, hydrolysis, acyl chloride formation, amidation, reduction | High control over substitution pattern; scalable | Multi-step; requires careful temperature control |

| Direct amidation from acid or acid chloride | 1H-pyrazole-3-carboxylic acid or acid chloride | NH3 or amines, catalytic acid or base | Amidation | Simple, classical approach; good yields | May require harsh reflux; limited functional group tolerance |

| Carbodiimide-mediated coupling | Pyrazole-3-carboxylic acid derivatives | EDCI, HOBt, DMF, amines | Coupling | Mild conditions; selective; adaptable to various amines | Requires coupling agents; purification needed |

Research Findings and Notes

The multi-step synthetic route involving ester hydrolysis, acid chloride formation, and amidation followed by reduction is well-documented in patent literature and offers a robust pathway to hydroxymethyl-substituted pyrazole carboxamides.

Amidation via acid chlorides or direct acid reflux with ammonia is a classical and efficient method, with yields up to 85% reported for related pyrazole carboxamide derivatives.

Carbodiimide coupling methods provide milder conditions and are widely used in medicinal chemistry for pyrazole carboxamide derivatives, facilitating functional group compatibility and structural diversity.

Quantum-chemical calculations in related studies support the stability and electronic configuration of pyrazole carboxamide derivatives, aiding rational design of synthetic routes.

The reduction step to introduce the hydroxymethyl group typically employs lithium borohydride, which selectively reduces cyano or ester groups to hydroxymethyl functionalities under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of alkylated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide exhibits promising pharmacological properties, making it a candidate for drug development. Key applications include:

- Anticancer Activity : Studies have demonstrated that derivatives of 5-(hydroxymethyl)-1H-pyrazole-3-carboxamide can inhibit tumor cell growth. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.01 µM to 1.32 µM .

- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies have shown that these compounds can significantly reduce inflammation in models such as carrageenan-induced edema .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens, including bacteria and fungi. Specific derivatives have shown potent activity against strains like E. coli and Aspergillus niger, demonstrating their potential as therapeutic agents in treating infections .

Enzyme Inhibition

The ability of 5-(hydroxymethyl)-1H-pyrazole-3-carboxamide to act as an enzyme inhibitor has been explored extensively:

- Histone Deacetylase (HDAC) Inhibition : Certain derivatives have been identified as selective HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. For example, N-phenyl derivatives have shown selective inhibition of HDAC6, which is implicated in acute liver injury treatment .

- Kinase Inhibition : The compound's structure allows it to interact with various kinases involved in cell signaling pathways, making it a target for developing inhibitors that could modulate cancer cell proliferation .

Material Science

Beyond biological applications, 5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is also being investigated for its utility in materials science:

- Corrosion Inhibition : Some studies have highlighted the effectiveness of pyrazole derivatives as corrosion inhibitors for metals in acidic environments, showcasing their potential industrial applications .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | A549 | 26 | Apoptosis induction |

| Compound 22 | MCF7 | 0.01 | HDAC inhibition |

| Compound 35 | HCT116 | 1.1 | Cell cycle arrest |

Table 2: Anti-inflammatory Efficacy

| Compound | Model | Inhibition (%) |

|---|---|---|

| Compound 10a | Carrageenan-induced edema | 75 |

| Compound 10e | Carrageenan-induced edema | 70 |

Case Study 1: Anticancer Activity

A study conducted by Zheng et al. synthesized novel pyrazole derivatives and evaluated their anticancer properties against various cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research by Aydın et al. focused on the synthesis of pyrazole-biphenyl derivatives which showed significant inhibition of HDAC activity in vitro. These findings suggest that modifications to the pyrazole structure can enhance its therapeutic efficacy against cancer through epigenetic modulation .

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-3-carboxamide derivatives exhibit significant functional diversity depending on substituents at the 1-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Polarity and Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to lipophilic groups (e.g., AM251’s iodophenyl), which may reduce blood-brain barrier penetration but improve pharmacokinetics in peripheral tissues.

- Synthetic Accessibility : Analogs like 7c and AM4113 are synthesized via amide coupling or Suzuki reactions . The hydroxymethyl group could be introduced via reduction of a 5-carbaldehyde precursor or through protective group strategies (e.g., THP protection/deprotection, as in ).

- Pharmacological Profiles : Lipophilic substituents (e.g., AM251) favor receptor binding in the central nervous system, while polar groups (e.g., hydroxymethyl) may target peripheral receptors or enzymes .

Physicochemical Properties

Biological Activity

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can be represented structurally as follows:

This compound features a pyrazole ring, which is known for its bioactive properties, particularly in medicinal chemistry.

The biological activity of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide primarily involves its interaction with various biological targets:

- Inhibition of Enzymes : The compound acts as a competitive inhibitor of dihydropteroate synthase, disrupting folic acid synthesis in bacteria and protozoa, leading to growth inhibition.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including Eimeria tenella, a protozoan that affects poultry .

Pharmacological Effects

Antimicrobial Activity : The compound has demonstrated effective inhibition of oocyst production and reduced cecal lesion scores in infected poultry models. In a controlled study, chickens treated with 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide showed improved health markers compared to untreated controls.

Anticancer Properties : Recent investigations suggest that derivatives of this compound may function as androgen receptor modulators, which could be beneficial in treating AR-dependent cancers such as prostate cancer .

Table 1: Summary of Biological Activities

Case Study: Eimeria tenella Infection in Poultry

A study conducted on broiler chickens infected with Eimeria tenella assessed the efficacy of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide. The treatment group exhibited:

- Significant decrease in oocyst counts : A reduction of over 70% compared to controls.

- Improved body weight gain : Treated chickens gained weight significantly more than untreated ones.

- Histopathological improvements : Tissue samples showed reduced inflammation and damage.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to adjust time/temperature.

- Use polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates .

Basic: What spectroscopic techniques are critical for characterizing 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide?

Answer:

Essential techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~168) .

- IR Spectroscopy : Detects N–H stretches (3200–3400 cm⁻¹) and C=O bonds (1640–1680 cm⁻¹) .

Advanced: How can molecular docking studies guide the design of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide derivatives for target-specific activity?

Answer:

Docking studies (e.g., using AutoDock Vina or Schrödinger) predict binding interactions with biological targets (e.g., enzymes or receptors):

- Target Selection : Prioritize targets (e.g., kinases, GPCRs) based on structural homology to related pyrazole-carboxamide compounds .

- Parameter Setup : Include solvent effects (e.g., water molecules) and flexible side chains in the binding pocket .

- Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values to refine substituent groups (e.g., replacing hydroxymethyl with bulkier moieties) .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar pyrazole-carboxamides?

Answer:

Contradictions may arise from differences in:

- Purity : Verify compound purity (>95%) via HPLC and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) across studies. For example, anti-inflammatory activity in RAW264.7 cells vs. HEK293 may yield divergent results .

- Structural Confirmation : Re-evaluate NMR data to rule out regioisomer formation (e.g., 3-carboxamide vs. 5-carboxamide) .

Advanced: What strategies improve the stability of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide under physiological conditions?

Answer:

- pH Optimization : Store lyophilized compounds at pH 6–7 to prevent hydroxymethyl group hydrolysis .

- Derivatization : Replace the hydroxymethyl group with a pro-drug moiety (e.g., acetylated form) to enhance plasma stability .

- Accelerated Stability Studies : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

- Substituent Variation : Synthesize derivatives with modifications at the hydroxymethyl (e.g., –CH₂F, –CH₂OCH₃) or carboxamide positions (e.g., –CONHR vs. –CONR₂) .

- Biological Screening : Test derivatives against a panel of targets (e.g., COX-2, EGFR) using enzyme inhibition assays .

- Data Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft’s Es) parameters with activity .

Advanced: What are the challenges in crystallizing 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide for X-ray diffraction studies?

Answer:

- Solvent Selection : Screen solvents (e.g., ethanol/water mixtures) to optimize crystal growth. Polar solvents enhance hydrogen bonding between hydroxymethyl and carboxamide groups .

- Temperature Gradient : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal formation .

- Data Collection : Resolve disorder in the hydroxymethyl group using high-resolution synchrotron radiation (λ = 0.7–1.0 Å) .

Advanced: How can researchers address poor solubility of this compound in in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation : Convert the carboxamide to a sodium or potassium salt .

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) for controlled release .

Advanced: What analytical methods detect cross-reactivity in biological assays involving this compound?

Answer:

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to assess off-target binding .

- Proteome Profiling : Employ affinity chromatography coupled with LC-MS/MS to identify unintended protein interactors .

- Kinase Panel Screens : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .

Advanced: How can synthetic byproducts be minimized during large-scale preparation?

Answer:

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of hydroxymethylating agent to pyrazole intermediate to avoid over-substitution .

- Purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (ethyl acetate/hexane) .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.